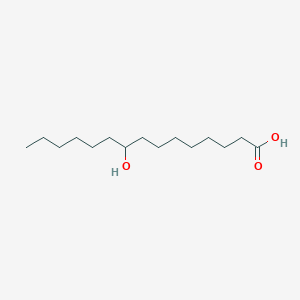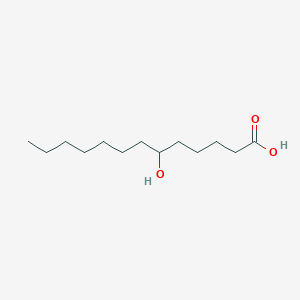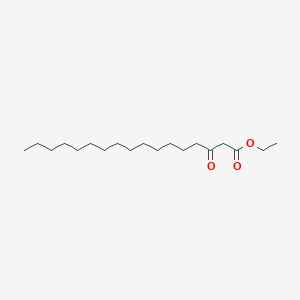
Ethyl 3-oxotridecanoate
Vue d'ensemble
Description
Ethyl 3-oxotridecanoate is a useful research compound. Its molecular formula is C15H28O3 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Atom Transfer Radical Polymerization
Ethyl-3-(acryloyloxy)methyloxetane (EAO), a monomer with an oxetane group, has been polymerized via Atom Transfer Radical Polymerization (ATRP) using ethyl 2-bromoisobutyrate as an initiator. This polymerization, involving an oxetane group, was characterized through various spectroscopic methods, demonstrating no ring opening of the oxetane group during polymerization (Singha, Ruiter, & Schubert, 2005).
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution (NAS) reactions of methyl or ethyl esters with protic nucleophiles have been catalyzed using oxometallic species. This approach demonstrated the efficient and water-tolerant catalysts' ability to facilitate transesterifications of methyl and ethyl esters with functionalized alcohols, yielding high product yields via simple aqueous workup (Chen et al., 2005).
Synthesis of 3-Oxo-Esters
Carbonyl compounds and ethyl diazoacetate underwent reactions in the presence of a Brønsted acid catalyst, leading to the synthesis of a broad range of 3-oxo-esters. This study highlighted the synthetic versatility of such reactions, producing various products from different types of ketones and aldehydes (Rahaman et al., 2021).
Corrosion Inhibition Performance
Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate was synthesized and tested for its corrosion inhibition action on carbon steel in acidic environments. Various surface and corrosion methods validated the compound's inhibition capacity, supported by Monte Carlo simulations and density functional theory calculations (El-Lateef, Abdallah, & Ahmed, 2019).
Polymerization of α-Olefins
Group 3 organometallic catalysts have been used for the polymerization of ethylene and α-olefins, and for functionalizing poly(α-olefin) chains. This review focuses on the evolution of these catalysts, from neutral alkyl (hydrido) bis(cyclopentadienyl) complexes to more advanced systems (Gromada, Carpentier, & Mortreux, 2004).
Propriétés
IUPAC Name |
ethyl 3-oxotridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-3-5-6-7-8-9-10-11-12-14(16)13-15(17)18-4-2/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJWFWLORYAYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223354.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223364.png)










